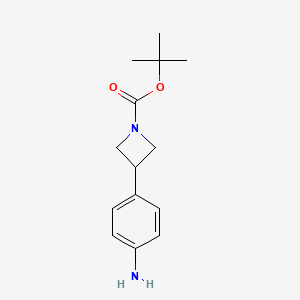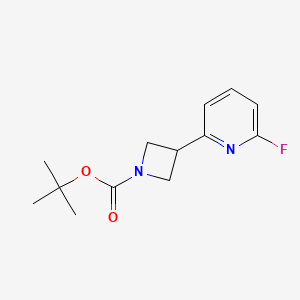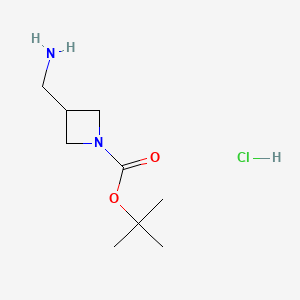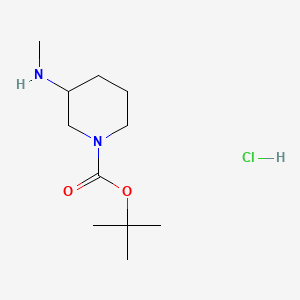![molecular formula C11H17N3O2 B592289 4,5-二氢-1H-吡唑并[3,4-c]吡啶-6(7H)-羧酸叔丁酯 CAS No. 871726-73-7](/img/structure/B592289.png)
4,5-二氢-1H-吡唑并[3,4-c]吡啶-6(7H)-羧酸叔丁酯
描述
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
Molecular Structure Analysis
The molecular structure of these compounds is complex and diverse. They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The chemical reactions of these compounds are diverse and complex. They are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are complex and diverse. They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .
科学研究应用
衍生物的合成
该化合物可用于合成其衍生物 . 这些衍生物在不同的研究领域都有广泛的应用。 合成方法根据组装吡唑并吡啶体系的方法进行分类 .
生物医学应用
吡唑并[3,4-b]吡啶是一类杂环化合物,包括所讨论的化合物,已被发现具有多种生物医学应用 . 它们被用于生物活性化合物的设计 .
髓样细胞白血病抑制剂
一些3-羧基取代的1,2,3,4-四氢喹啉可以从吡唑并[3,4-b]吡啶合成,已被发现能抑制髓样细胞白血病 .
自身免疫病的潜在药物
一些4,5,6,7-四氢吡唑并[3,4-b]吡啶-6-羧酸酰胺可以从吡唑并[3,4-b]吡啶合成,已被发现是治疗自身免疫病的潜在药物 .
GABA 转运蛋白抑制剂
尼泊酸衍生物可以从吡唑并[3,4-b]吡啶合成,已被发现是 GAT-1 亚型的 γ-氨基丁酸 (GABA) 转运蛋白的有效抑制剂 .
抗癫痫药物合成
作用机制
Target of Action
This compound belongs to the family of pyrazolopyridines, which have been the subject of significant interest due to their structural similarity to the purine bases adenine and guanine .
Mode of Action
It is known that pyrazolopyridines can interact with various biological targets due to their structural similarity to purine bases
Biochemical Pathways
Pyrazolopyridines, in general, have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Given the diversity of biological activities associated with pyrazolopyridines, it is likely that this compound could have multiple effects at the molecular and cellular levels .
未来方向
These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures 1 (5000 references, including nearly 2400 patents) and around 83,000 structures 2 (nearly 2700 references, including 1500 patents) included in SciFinder .
生化分析
Biochemical Properties
Tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that lead to uncontrolled cell growth .
Cellular Effects
Tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has been shown to affect various cell types, including cancer cells. It inhibits cell proliferation by blocking the TRK signaling pathways, which are crucial for cell survival and growth . This compound also influences cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves binding to the kinase domain of TRKs, thereby inhibiting their phosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound may interact with other biomolecules, such as proteins and enzymes, to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate have been observed to change over time. The compound exhibits good stability and maintains its inhibitory activity over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects .
属性
IUPAC Name |
tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-13-9(8)7-14/h6H,4-5,7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHYMCSSTAWZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720975 | |
| Record name | tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871726-73-7 | |
| Record name | 1,1-Dimethylethyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871726-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

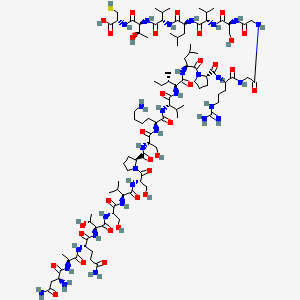

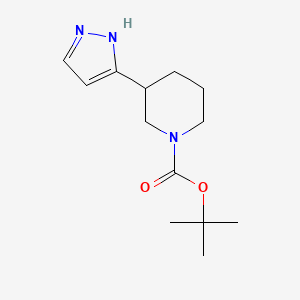
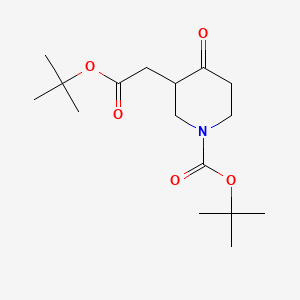
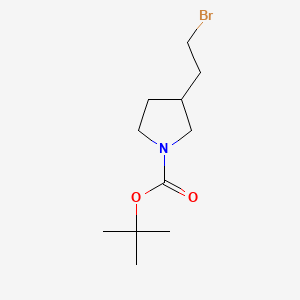

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)
